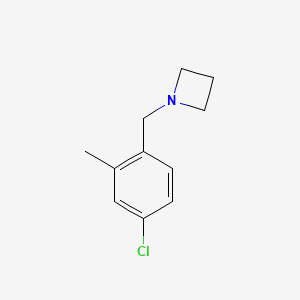
1-(4-Chloro-2-methylbenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylbenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound, specifically, features a 4-chloro-2-methylbenzyl group attached to the azetidine ring, making it a valuable entity in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)azetidine typically involves the reaction of 4-chloro-2-methylbenzylamine with azetidinone under specific conditions. The process may include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Catalytic Methods: Employing catalysts such as palladium or nickel to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processes: Conducted in reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Processes: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the azetidine ring to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the benzyl position using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, alkyl halides.
Major Products:
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via substitution reactions.
科学研究应用
1-(4-Chloro-2-methylbenzyl)azetidine finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
相似化合物的比较
Azetidine: The parent compound with a simple four-membered ring.
4-Chloro-2-methylbenzylamine: Lacking the azetidine ring but containing the benzyl group.
N-Benzylazetidine: Featuring a benzyl group without the chloro and methyl substituents.
Uniqueness: 1-(4-Chloro-2-methylbenzyl)azetidine stands out due to the presence of both the azetidine ring and the 4-chloro-2-methylbenzyl group. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI 键 |
CDPJHERSMYPFEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


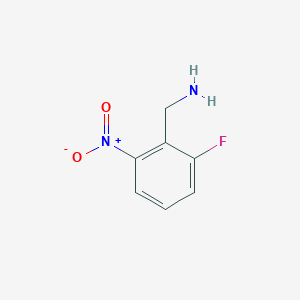
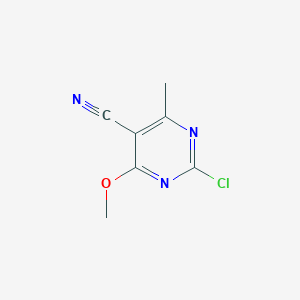
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
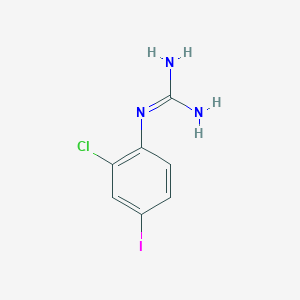

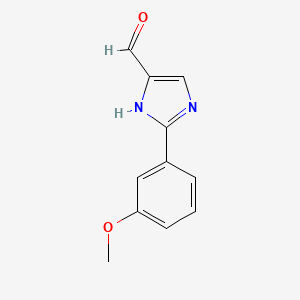
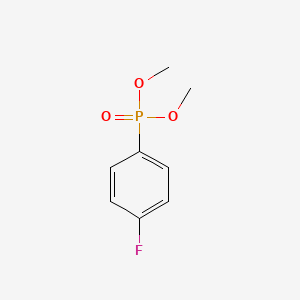
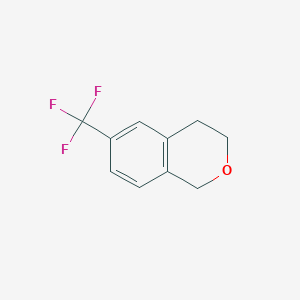
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
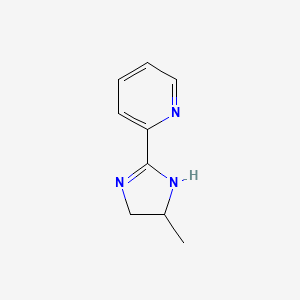
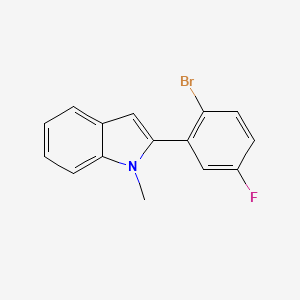
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
